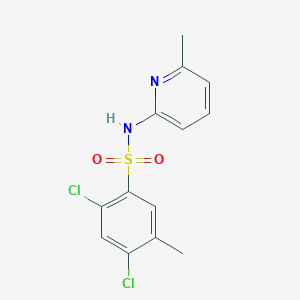
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as DMP 777, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Applications De Recherche Scientifique
Pharmaceutical Research
Benzenesulfonamide derivatives are known for their wide spectrum of biological activities, including anti-malarial , anti-bacterial , anti-tumor , anti-cancer , anti-convulsant , and analgesic properties . The compound could potentially be explored for similar pharmacological applications due to its structural similarity.
Organic Materials Synthesis
Sulfonamides are utilized extensively in the synthesis of organic materials . The specific compound could be investigated for its utility in creating new materials with unique properties.
Agricultural Applications
Some benzenesulfonamide derivatives are used in agriculture, possibly as growth regulators or pesticides . Research could be directed towards evaluating the efficacy of “2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide” in these areas.
Antimicrobial Activity
Novel benzenesulfonamide-bearing compounds have been synthesized and evaluated for their antimicrobial activity against drug-resistant strains . This suggests a potential research avenue for the compound against resistant microbial species.
Enzyme Inhibition Studies
Benzenesulfonamide derivatives have been studied for their ability to bind and inhibit enzymes like carbonic anhydrase IX (CA IX), which is relevant in cancer research . The compound could be investigated for similar inhibitory activities.
Anticonvulsant Research
Research has been conducted on benzenesulfonamide derivatives for their anticonvulsant activities . Given this, “2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide” may also hold potential in this therapeutic area.
Propriétés
IUPAC Name |
2,4-dichloro-5-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-6-12(11(15)7-10(8)14)20(18,19)17-13-5-3-4-9(2)16-13/h3-7H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSPXIIMLMOJIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B513414.png)
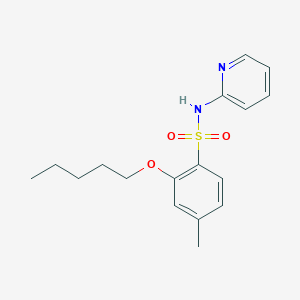
![{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}piperidine](/img/structure/B513422.png)
![4-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}morpholine](/img/structure/B513423.png)
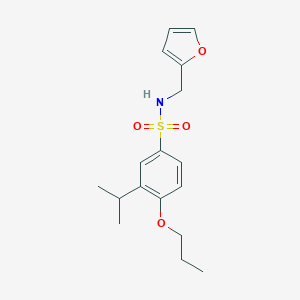
![3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}pyrazole](/img/structure/B513430.png)
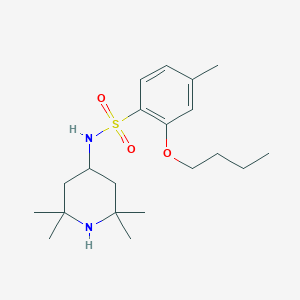
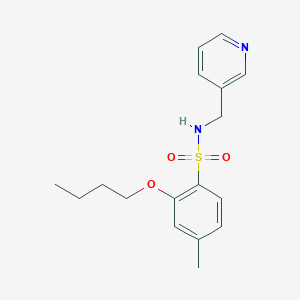
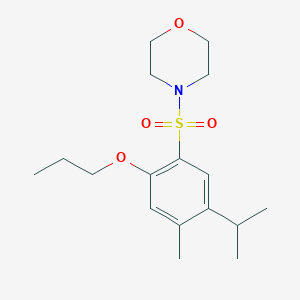
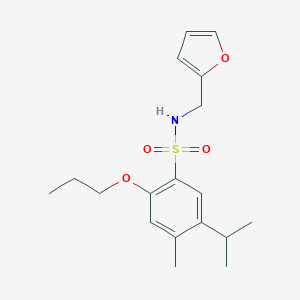
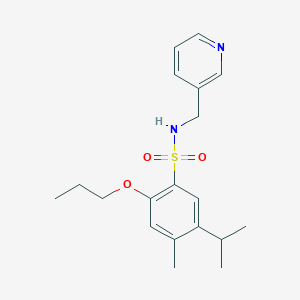
![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)
![Ethyl 4-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513451.png)
![1-{[3-isopropyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B513453.png)